molecular formula C10H6N2O4 B12897847 2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole

Cat. No.: B12897847
M. Wt: 218.17 g/mol
InChI Key: ROENOWHDTINRSK-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a carboxy(hydroxy)methyl group and a cyano group attached to the benzoxazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole typically involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide . Another method involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often involves the use of continuous flow reactors. These reactors allow for the rapid and efficient synthesis of oxazolines and their subsequent oxidation to oxazoles. The use of manganese dioxide as a heterogeneous reagent in flow processes has been shown to improve the safety profile and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chrome acid, ozone.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the electron density from the aryl amine can be delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is particularly useful in drug design, where the compound can be tailored to target specific biological pathways.

Comparison with Similar Compounds

2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

IUPAC Name

2-(6-cyano-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H6N2O4/c11-4-5-1-2-6-7(3-5)16-9(12-6)8(13)10(14)15/h1-3,8,13H,(H,14,15)

InChI Key

ROENOWHDTINRSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)OC(=N2)C(C(=O)O)O

Origin of Product

United States

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